molecular formula C16H29N3O4 B13400527 Valylprolylleucine

Valylprolylleucine

Cat. No.: B13400527
M. Wt: 327.42 g/mol
InChI Key: NHXZRXLFOBFMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Valylprolylleucine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods ensure high yield and purity of the compound, making it suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Valylprolylleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Valylprolylleucine exerts its effects by inhibiting dipeptidyl aminopeptidase IV (CD26). This enzyme plays a crucial role in the degradation of incretin hormones, which are involved in the regulation of insulin secretion and glucose homeostasis. By inhibiting CD26, this compound enhances the activity of incretin hormones, leading to improved glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amino acid sequence, which confers high inhibitory activity against CD26. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H29N3O4

Molecular Weight

327.42 g/mol

IUPAC Name

2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H29N3O4/c1-9(2)8-11(16(22)23)18-14(20)12-6-5-7-19(12)15(21)13(17)10(3)4/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23)

InChI Key

NHXZRXLFOBFMDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)N

Origin of Product

United States

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